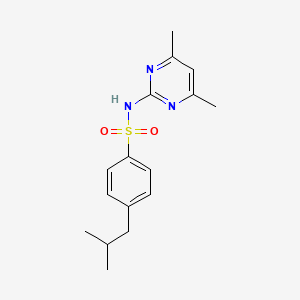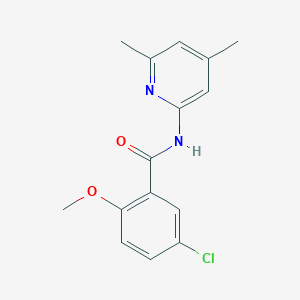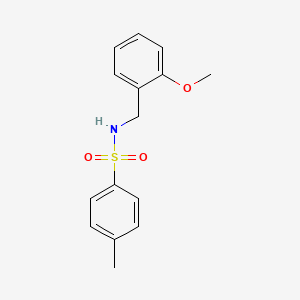![molecular formula C15H23ClN2O2S B5864192 4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)
4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation. This compound also induces apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated potent anti-tumor activity in various cancer models, including lymphoma, leukemia, and solid tumors. This compound has also been shown to enhance the activity of other cancer drugs, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is its selectivity for BTK, which minimizes off-target effects and reduces toxicity. This compound has also shown good pharmacokinetic properties, making it suitable for oral administration. However, the efficacy of this compound may vary depending on the type of cancer and the genetic background of the patient. Further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Future Directions
There are several future directions for the development of 4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of focus is the identification of biomarkers that can predict response to this compound. This will enable the selection of patients who are most likely to benefit from this compound treatment. Another direction is the development of combination therapies that can enhance the anti-tumor activity of this compound. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical trials.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its selectivity for BTK and favorable pharmacokinetic properties make it a promising candidate for the treatment of various types of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its long-term safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide involves several steps, starting from the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine to form the intermediate this compound. This intermediate is then subjected to further reactions to obtain the final product, this compound. The synthesis process has been optimized to achieve high yield and purity of the compound.
Scientific Research Applications
4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound inhibits the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation. This compound has also been shown to enhance the activity of other cancer drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
4-chloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c1-13-7-11-18(12-8-13)10-2-9-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,13,17H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQSIACPMBLJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)



![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)




